N-(4-chlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
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Overview
Description
N-(4-chlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H12ClN3O2S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0338755 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Applications
Hydrazinecarbothioamides have been explored for their anticonvulsant properties. One study highlights the design, synthesis, and evaluation of novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides for anticonvulsant activity. These compounds were tested across several seizure models, revealing that certain derivatives exhibited significant protection against seizures, attributed to their interaction with GABAergic neurotransmission pathways. This suggests that N-(4-chlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide could have potential applications in the development of new anticonvulsant therapies (Tripathi & Kumar, 2013).
Chemosensing Applications
Another research avenue involves the use of hydrazinecarbothioamide derivatives as chemosensors. A study on a practical hydrazine-carbothioamide-based fluorescent chemosensor demonstrated selective detection of Zn2+ ions, highlighting its utility in environmental monitoring and biological systems. This chemosensor was applied to detect Zn2+ in various samples, including water and biological models like zebrafish, showcasing the compound's versatility and potential for real-world applications (Suh et al., 2022).
Antimicrobial and Enzyme Inhibition
The synthesis of new 1,2,4‐triazole derivatives starting from hydrazinecarbothioamide derivatives has shown notable anti-lipase and anti-urease activities, indicating their potential as leads for developing dual inhibitors targeting these enzymes. This highlights the diverse biological activities of hydrazinecarbothioamide derivatives, suggesting that this compound could be a valuable scaffold for generating new antimicrobial and enzyme inhibition agents (Bekircan et al., 2014).
Material Science and Solubility Studies
In material science, the solubility of hydrazinecarbothioamide derivatives in various solvents has been thoroughly investigated. These studies are crucial for pharmaceutical formulation and development, offering insights into the solubility and dissolution properties of these compounds. Such research underpins the formulation strategies for potential drug candidates, suggesting that understanding the solubility of this compound could be pivotal in its application in drug development (Shakeel et al., 2014).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methoxyacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-16-6-9(15)13-14-10(17)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,15)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIILDDMEWDZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.